molecular formula C18H20F2N2O2S B7115239 N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide

N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide

Cat. No.: B7115239
M. Wt: 366.4 g/mol
InChI Key: AGUOPPMNODLGNG-UHFFFAOYSA-N
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Description

N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclobutyl group attached to a difluorophenyl ring, which is further connected to a phenylmethanesulfonamide moiety. The presence of fluorine atoms and the cyclobutyl ring contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2S/c1-25(23,24)22-14-6-2-5-13(11-14)12-21-18(9-4-10-18)17-15(19)7-3-8-16(17)20/h2-3,5-8,11,21-22H,4,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUOPPMNODLGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)CNC2(CCC2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the cyclobutylamine derivative. This is followed by the introduction of the difluorophenyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the phenyl ring to form the methanesulfonamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts, such as palladium on carbon, can also enhance the reaction rates and yields. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can either activate or inhibit receptor signaling, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]ethanesulfonamide
  • N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]propanesulfonamide

Uniqueness

N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide is unique due to its specific combination of a cyclobutyl ring and difluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

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